molecular formula C21H20N2O3S B2463849 N'-[(4-Methoxyphenyl)(phenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide CAS No. 32117-53-6

N'-[(4-Methoxyphenyl)(phenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide

Cat. No.: B2463849
CAS No.: 32117-53-6
M. Wt: 380.46
InChI Key: OGQLKAIRVYEQDJ-QURGRASLSA-N
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Description

N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylmethylidene group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide typically involves the condensation of 4-methoxybenzaldehyde with 4-methylbenzenesulfonamide in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to the suppression of cancer cell proliferation . The compound binds to the active sites of these receptors, blocking their signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide is unique due to its specific structural features that allow it to interact with multiple biological targets. Its combination of a methoxyphenyl group and a sulfonamide group provides it with distinct electronic properties, making it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-16-8-14-20(15-9-16)27(24,25)23-22-21(17-6-4-3-5-7-17)18-10-12-19(26-2)13-11-18/h3-15,23H,1-2H3/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQLKAIRVYEQDJ-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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